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Compound of Interest

Compound Name:
2,2,5,5-Tetramethyldihydrofuran-

3(2H)-one

Cat. No.: B058171 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

elucidation of novel chemical entities is paramount. This guide provides a comparative analysis

of X-ray crystallography for the structural confirmation of 2,2,5,5-tetramethyldihydrofuran-
3(2H)-one derivatives, benchmarked against other common analytical techniques. By

presenting key experimental data and protocols, this document underscores the definitive

power of single-crystal X-ray diffraction in establishing absolute stereochemistry and solid-state

conformation.

While specific crystallographic data for 2,2,5,5-tetramethyldihydrofuran-3(2H)-one was not

found in the initial search, the principles and methodologies are demonstrated through the

analysis of structurally related dihydrofuran and tetrahydrofuran derivatives. The data

presented herein serves as a practical guide to the application and interpretation of X-ray

crystallography for this class of compounds.

Comparative Analysis of Structural Elucidation
Techniques
The determination of a molecule's three-dimensional structure is a critical step in chemical and

pharmaceutical research. While spectroscopic methods provide valuable information about
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connectivity and functional groups, X-ray crystallography offers unparalleled detail regarding

the precise spatial arrangement of atoms.

Technique
Information
Provided

Advantages Limitations

Single-Crystal X-ray

Crystallography

Absolute 3D

molecular structure,

bond lengths, bond

angles, torsion angles,

stereochemistry,

crystal packing.

Provides

unambiguous and

definitive structural

information.

Requires a suitable

single crystal, which

can be challenging to

grow.

Nuclear Magnetic

Resonance (NMR)

Spectroscopy

Connectivity of atoms

(¹H, ¹³C), relative

stereochemistry

(NOE), solution-state

conformation.

Non-destructive,

provides information

about the molecule in

solution.

Does not provide

absolute

stereochemistry or

precise bond

lengths/angles.

Infrared (IR)

Spectroscopy

Presence of specific

functional groups.

Fast, simple, and

requires a small

amount of sample.

Provides limited

information on the

overall molecular

structure.

Mass Spectrometry

(MS)

Molecular weight and

fragmentation

patterns.

High sensitivity,

provides information

on elemental

composition.

Does not provide

information on the 3D

arrangement of

atoms.

X-ray Crystallographic Data for Dihydrofuranone
and Related Derivatives
The following table summarizes key crystallographic parameters obtained from published

studies on various dihydrofuranone and tetrahydrofuran derivatives, illustrating the typical data

generated from such analyses.
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Comp
ound

Form
ula

Cryst
al
Syste
m

Spac
e
Grou
p

a (Å) b (Å) c (Å) β (°)
R-
factor

Refer
ence

(3R,4S

,5R)-3,

4-O-

isopro

pylide

nediox

y-5-

vinyl-

dihydr

ofuran

-2-one

oxime

C₉H₁₃

NO₄

Monoc

linic
P2₁

6.2282

(8)

8.2300

(6)

10.590

3(8)

105.25

6(8)
0.048 [1][2]

2-

cyano

guanid

inophe

nytoin

C₁₆H₁₁

N₅O₂

Monoc

linic
P2₁/c - - - - - [3]

Manni

ch

base

of 2-

cyano

guanid

inophe

nytoin

with

morph

oline

C₂₁H₂₀

N₆O₃

Monoc

linic
C2/c - - - - - [3]

3-

(triphe

nylpho

C₂₂H₁₇

O₃P·C

₄H₈O

- - - - - - - [4]
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sphora

nylide

ne)-2,

5-

dihydr

ofuran

-2,5-

dione

tetrahy

drofur

an

monos

olvate

Note: Detailed unit cell parameters were not available in all abstracts.

Experimental Protocol: Single-Crystal X-ray
Diffraction
The following provides a generalized methodology for the structural determination of a

crystalline derivative of 2,2,5,5-tetramethyldihydrofuran-3(2H)-one.

1. Crystallization:

The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethyl

acetate, petroleum ether).

Slow evaporation of the solvent at room temperature is a common technique to induce

crystallization. Other methods include vapor diffusion and slow cooling of a saturated

solution.

The goal is to obtain well-formed, single crystals free of defects.[3]

2. Data Collection:

A suitable single crystal is selected and mounted on a goniometer head.
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The crystal is placed in a diffractometer equipped with an X-ray source (e.g., Mo Kα

radiation) and a detector (e.g., CCD).[3]

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the

atoms.

A series of X-ray diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space

group.

The initial positions of the atoms in the crystal lattice are determined using direct methods or

Patterson methods.

The atomic positions and their thermal parameters are refined using least-squares methods

to achieve the best fit between the observed and calculated diffraction patterns.

The final model is validated, and the crystallographic data, including bond lengths, bond

angles, and the R-factor (a measure of the agreement between the experimental data and

the fitted model), are reported.

Workflow for Structural Confirmation by X-ray
Crystallography
The following diagram illustrates the typical workflow for determining the structure of a small

molecule using single-crystal X-ray diffraction.
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Experimental workflow for single-crystal X-ray crystallography.
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In conclusion, while spectroscopic methods are indispensable for routine characterization,

single-crystal X-ray crystallography remains the gold standard for the unambiguous structural

confirmation of novel compounds such as derivatives of 2,2,5,5-tetramethyldihydrofuran-
3(2H)-one. The detailed atomic-level information it provides is crucial for understanding

structure-activity relationships, guiding further drug design, and securing intellectual property.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b058171?utm_src=pdf-body
https://www.benchchem.com/product/b058171?utm_src=pdf-body
https://www.benchchem.com/product/b058171?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/368589872_Crystal_structure_of_3R4S5R-34-O-isopropylidenedioxy-5-vinyl-dihydrofuran-_2-one_oxime_C9H13NO4
https://www.researchgate.net/publication/274482167_Crystal_structure_of_3R4S5R-34-O-isopropylidenedioxy-5-vinyl-dihydrofuran-_2-one_oxime_C9H13NO4
https://pmc.ncbi.nlm.nih.gov/articles/PMC10636160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10636160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6127696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6127696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6127696/
https://www.benchchem.com/product/b058171#structural-confirmation-of-2-2-5-5-tetramethyldihydrofuran-3-2h-one-derivatives-using-x-ray-crystallography
https://www.benchchem.com/product/b058171#structural-confirmation-of-2-2-5-5-tetramethyldihydrofuran-3-2h-one-derivatives-using-x-ray-crystallography
https://www.benchchem.com/product/b058171#structural-confirmation-of-2-2-5-5-tetramethyldihydrofuran-3-2h-one-derivatives-using-x-ray-crystallography
https://www.benchchem.com/product/b058171#structural-confirmation-of-2-2-5-5-tetramethyldihydrofuran-3-2h-one-derivatives-using-x-ray-crystallography
https://www.benchchem.com/product/b058171#structural-confirmation-of-2-2-5-5-tetramethyldihydrofuran-3-2h-one-derivatives-using-x-ray-crystallography
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b058171?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

